2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide
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Overview
Description
2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chloro and chlorophenyl groups, along with a trimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the pyrazole ring.
Formation of Trimethylpropanamide Moiety: The final step involves the reaction of the substituted pyrazole with trimethylpropanamide under appropriate conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the selection of suitable solvents, catalysts, and reaction conditions to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chloro groups or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Binding to and modulating the activity of receptors, leading to altered cellular responses.
Signal Transduction: Affecting signal transduction pathways, resulting in changes in gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(2-chlorophenyl)-1H-pyrazole: A structurally similar compound with a pyrazole ring and chlorophenyl group.
N,N,2-trimethylpropanamide: A compound with a similar amide moiety but lacking the pyrazole ring.
4-chloro-3-(2-chlorophenyl)-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
Uniqueness
2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
59845-01-1 |
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Molecular Formula |
C15H17Cl2N3O |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-[4-chloro-3-(2-chlorophenyl)pyrazol-1-yl]-N,N,2-trimethylpropanamide |
InChI |
InChI=1S/C15H17Cl2N3O/c1-15(2,14(21)19(3)4)20-9-12(17)13(18-20)10-7-5-6-8-11(10)16/h5-9H,1-4H3 |
InChI Key |
HBUNFKZYOIXLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N(C)C)N1C=C(C(=N1)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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